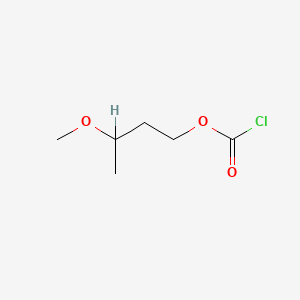

3-Methoxybutyl chloroformate

Descripción

Historical Evolution of Chloroformate Reagents in Organic Synthesis Research

The synthesis of chloroformates has traditionally been accomplished through the reaction of an alcohol with phosgene (B1210022), a highly reactive and toxic gas. paushak.comkobe-u.ac.jpgoogle.com This method, while effective, spurred research into safer and more manageable synthetic routes due to the hazardous nature of phosgene. kobe-u.ac.jp Historically, chloroformates gained prominence with the development of protecting groups essential for peptide synthesis, such as the carboxybenzyl (Cbz) group introduced using benzyl (B1604629) chloroformate and the fluorenylmethyloxycarbonyl (Fmoc) group from fluorenylmethyloxycarbonyl chloride. wikipedia.org These reagents were pivotal in advancing the field of synthetic organic chemistry. The evolution of chloroformate chemistry also includes the development of alternative phosgene-free synthetic methods, for instance, using carbon monoxide as a carbonyl source for the synthesis of benzyl chloroformate. researchgate.net

Foundational Principles of Chloroformate Reactivity and Functional Group Interconversion

The reactivity of chloroformates is similar to that of acyl chlorides, making them versatile reagents for functional group interconversions. wikipedia.org Their primary reactions involve nucleophilic substitution at the carbonyl carbon. Key transformations include:

Reaction with amines to yield carbamates. wikipedia.orggoogle.com

Reaction with alcohols to produce carbonate esters. wikipedia.org

Reaction with carboxylic acids to form mixed anhydrides. wikipedia.org

These reactions are typically conducted in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. wikipedia.org Alkyl chloroformates can also undergo thermal decomposition to produce an alkyl chloride and carbon dioxide. wikipedia.org Furthermore, chloroformates are widely used as derivatizing agents in analytical chemistry, particularly for gas chromatography (GC) analysis. They react with polar metabolites like amino acids, carboxylic acids, and phenols to create less polar and more volatile derivatives suitable for GC-mass spectrometry (GC/MS). wikipedia.orgnih.gov

Positioning of 3-Methoxybutyl Chloroformate within Contemporary Synthetic Methodologies

This compound (CAS No. 75032-87-0) is a specific chloroformate that serves as a key intermediate in modern synthetic processes. made-in-china.com Its primary application lies in the production of organic peroxides. evitachem.com

Specifically, this compound is a precursor for the synthesis of bis(3-methoxybutyl) peroxydicarbonate . evitachem.com This synthesis is a two-step process:

Formation of the Chloroformate: 3-methoxybutanol is reacted with phosgene to generate the this compound intermediate. evitachem.com

Formation of the Peroxydicarbonate: The resulting chloroformate is then reacted with hydrogen peroxide in the presence of a base to yield bis(3-methoxybutyl) peroxydicarbonate. evitachem.com

Bis(3-methoxybutyl) peroxydicarbonate is utilized as a polymerization initiator, particularly for vinyl chloride and vinylidene chloride. evitachem.com This positions this compound as a crucial building block in the polymer industry.

| Property | Value | Source |

|---|---|---|

| CAS Number | 75032-87-0 | made-in-china.com |

| Molecular Formula | C6H11ClO3 | made-in-china.com |

| Molecular Weight | 166.6 g/mol | made-in-china.com |

| Appearance | Light Yellow Transparent and Volatile Liquid | made-in-china.com |

Significance of Chloroformates in the Development of Advanced Chemical Transformations

Chloroformates are indispensable tools in the advancement of modern chemical synthesis. Their significance extends across pharmaceuticals, agrochemicals, and materials science. paushak.commarketresearchintellect.com They are integral to the synthesis of pesticides, herbicides, and various polymers. nih.govmarketresearchintellect.com

Structure

3D Structure

Propiedades

IUPAC Name |

3-methoxybutyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-5(9-2)3-4-10-6(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDUDAGABXHCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50996540 | |

| Record name | 3-Methoxybutyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75032-87-0 | |

| Record name | 3-Methoxybutyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75032-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxybutyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075032870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxybutyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybutyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodologies for 3 Methoxybutyl Chloroformate

Traditional Phosgenation Routes

Traditional methods for synthesizing chloroformates rely on the use of phosgene (B1210022) or its more manageable liquid or solid equivalents. sigmaaldrich.comgoogle.com These reagents are effective but require stringent safety protocols due to their high toxicity. sigmaaldrich.comchemistryviews.org

The most direct industrial method for producing chloroformates is the reaction of an alcohol with phosgene (COCl₂). ontosight.aiepo.orgresearchgate.net In this process, 3-methoxybutanol would be reacted directly with phosgene gas, typically at or below room temperature. google.com The reaction is highly efficient and results in the formation of 3-methoxybutyl chloroformate and hydrogen chloride (HCl) as a byproduct. nih.gov

The general reaction is as follows: ROH + COCl₂ → ROCOCl + HCl

Where R is the 3-methoxybutyl group. While effective, the extreme toxicity of phosgene gas necessitates specialized facilities and handling procedures, driving the search for safer alternatives. sigmaaldrich.comnih.gov

To circumvent the hazards of using gaseous phosgene, solid or liquid phosgene equivalents such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are commonly used in laboratory and industrial settings. sigmaaldrich.comnih.govwikipedia.org These compounds are easier and safer to handle, transport, and store. nih.gov

Diphosgene (ClCO₂CCl₃) is a colorless liquid that can be considered a source of two equivalents of phosgene. wikipedia.org It reacts with alcohols to form chloroformates, but like phosgene, it is highly toxic. sigmaaldrich.comwikipedia.org

Triphosgene (C₃Cl₆O₃) is a stable, white crystalline solid that serves as a convenient and safer substitute for phosgene. nih.govresearchgate.net Upon reaction, often initiated by a catalyst or heat, it decomposes to release the necessary phosgene in situ. wikipedia.orgresearchgate.net This controlled release minimizes the concentration of free phosgene in the reaction vessel. The synthesis of complex chloroformates from alcohols using triphosgene, often in the presence of a base like pyridine (B92270), is a well-established method. google.comnih.gov The reaction of 3-methoxybutanol with triphosgene would provide this compound. ontosight.ai

| Reagent | Chemical Formula | Physical State (at STP) | Molar Mass | Key Characteristics |

| Phosgene | COCl₂ | Gas | 98.92 g/mol | Highly toxic, reactive gas. sigmaaldrich.comnih.gov |

| Diphosgene | C₂Cl₄O₂ | Liquid | 197.82 g/mol | Liquid, easier to handle than phosgene but similarly toxic. wikipedia.org |

| Triphosgene | C₃Cl₆O₃ | Solid | 296.75 g/mol | Stable crystalline solid, considered a safer phosgene substitute. nih.gov |

Direct Reaction with Phosgene Gas

Sustainable and Green Chemistry Synthetic Alternatives

Recent research has focused on developing "green" synthetic routes that avoid the use of highly toxic reagents like phosgene and its direct equivalents. These methods often rely on generating phosgene on-demand from less hazardous materials in closed systems. kobe-u.ac.jp

A novel and sustainable approach involves the photochemical oxidation of chloroform (B151607) (CHCl₃) to generate phosgene in situ. chemistryviews.orgresearchgate.net In this method, chloroform, which is an inexpensive and common organic solvent, serves as both the solvent and the phosgene precursor. kobe-u.ac.jporganic-chemistry.org A solution of the alcohol (such as 3-methoxybutanol) in chloroform is subjected to irradiation with light in the presence of oxygen. organic-chemistry.orgkobe-u.ac.jp The light initiates a radical chain reaction, converting chloroform and oxygen into phosgene, which then immediately reacts with the alcohol present in the solution to yield the desired chloroformate. nih.govkobe-u.ac.jp This "photo-on-demand" system enhances safety by ensuring that phosgene is only produced when needed and is consumed instantly, preventing its accumulation. researchgate.netkobe-u.ac.jp

This innovative process has been shown to produce chloroformates from various primary alkyl alcohols with high efficiency. organic-chemistry.org The one-pot synthesis can be extended to produce carbonates and carbamates by the subsequent addition of another alcohol or an amine. organic-chemistry.orgresearchgate.net

To make the photo-on-demand process even more sustainable and accessible, researchers have developed systems that operate using visible light from sources like white LEDs. oup.comkobe-u.ac.jp Standard photo-phosgenation often requires higher-energy UV light. nih.govkobe-u.ac.jp The visible-light method is triggered by adding a small amount of chlorine (Cl₂) to the chloroform and oxygen mixture. oup.comkobe-u.ac.jp The chlorine acts as a visible light-responsive radical initiator; it absorbs the lower-energy visible light, cleaves to form chlorine radicals, and starts the radical chain reaction that converts chloroform to phosgene. kobe-u.ac.jp This approach avoids the need for expensive UV lamps and reduces the potential for photochemical degradation of sensitive substrates and products. kobe-u.ac.jp

| Light Source | Initiator | Key Advantage |

| UV-C Light | None (direct photolysis of CHCl₃) | Effective for generating phosgene from chloroform and oxygen. nih.gov |

| Visible Light (LED) | Catalytic Cl₂ | Uses lower-energy, cheaper light sources; reduces side reactions. oup.comkobe-u.ac.jp |

The principles of photo-on-demand phosgenation have been successfully integrated into continuous flow chemistry systems. chemistryviews.orgkobe-u.ac.jp Flow reactors offer significant advantages over traditional batch reactors for hazardous reactions. epo.orggoogle.com In a typical flow setup for chloroformate synthesis, a stream of chloroform and oxygen is passed through a transparent tube (e.g., quartz glass) and irradiated with light to generate phosgene. chemistryviews.orgkobe-u.ac.jp This gaseous mixture then meets a continuous stream of the alcohol, reacting to form the chloroformate. kobe-u.ac.jp

This methodology offers several key benefits:

Enhanced Safety : The amount of toxic phosgene present at any given moment is extremely small, minimizing risks associated with leaks or runaway reactions. epo.orgkobe-u.ac.jp

High Efficiency : Researchers have achieved high conversion rates (over 96%) with very short reaction times (less than a minute of light exposure). kobe-u.ac.jp

Scalability : Continuous production allows for the synthesis of large quantities of product without the need for large, dangerous batch reactors, making it suitable for industrial-scale applications. kobe-u.ac.jpgoogle.com

Purity : The process can generate high-purity chloroformates, and byproducts like HCl can be easily neutralized and removed. kobe-u.ac.jpgoogle.com

This combination of photo-on-demand synthesis and flow chemistry represents a significant advancement in the safe and sustainable production of chloroformates like this compound. chemistryviews.orgkobe-u.ac.jp

Visible Light-Triggered Systems

Non-Phosgene Carbonyl Transfer Reagents in Chloroformate Synthesis

The traditional synthesis of chloroformates relies heavily on the use of phosgene, a highly toxic and hazardous chemical. Consequently, significant research has been dedicated to developing safer, alternative methods employing non-phosgene carbonyl transfer reagents. One such class of reagents is pyrocarbonates, with diethyl pyrocarbonate (DEPC) being a notable example.

The reaction mechanism using DEPC involves the nucleophilic attack of the alcohol, in this case, 3-methoxybutanol, on one of the carbonyl carbons of the pyrocarbonate. This is typically facilitated by a basic catalyst. The reaction proceeds through a transient mixed carbonate intermediate, which then undergoes decarboxylation to yield the desired chloroformate and a non-toxic byproduct. While specific studies on the application of DEPC for the synthesis of this compound are not extensively documented in publicly available literature, the general applicability of this method to various alcohols suggests its potential as a viable, safer synthetic route.

Optimization of Synthetic Conditions and Yields

The efficiency and success of this compound synthesis are contingent upon the careful optimization of several reaction parameters. These include the choice of solvent, the type and concentration of the catalyst, and the precise control of temperature and pressure.

Solvent Effects on Chloroformate Formation and Stability

The selection of an appropriate solvent is critical in the synthesis of chloroformates as it can significantly influence reaction rates, yields, and the stability of the final product. Solvents not only dissolve reactants and reagents but also play a role in stabilizing intermediates and transition states. For the synthesis of alkyl chloroformates, a variety of organic solvents are employed, with the choice depending on the specific synthetic route and reactants.

In phosgenation reactions, inert aprotic solvents are generally preferred to prevent side reactions with the solvent. The polarity of the solvent can also impact the solubility of the starting alcohol and the resulting chloroformate, thereby affecting the reaction kinetics and ease of product isolation.

Table 1: Solvent Effects on Chloroformate Synthesis

| Solvent | Polarity | Boiling Point (°C) | General Applicability in Chloroformate Synthesis |

|---|---|---|---|

| Dichloromethane | Polar aprotic | 39.6 | Commonly used due to its inertness and ability to dissolve a wide range of organic compounds. |

| Toluene | Nonpolar | 110.6 | Often used in industrial processes for its higher boiling point and cost-effectiveness. |

| Tetrahydrofuran (THF) | Polar aprotic | 66 | Can be used, but its potential to react with phosgene under certain conditions requires careful control. |

Role of Catalysts in Reaction Efficiency

Catalysts play a pivotal role in accelerating the rate of chloroformate formation. In the context of synthesis involving phosgene or its alternatives, organic bases are commonly employed as catalysts. Triethylamine and pyridine are frequently used for this purpose.

These catalysts function by activating the alcohol through the formation of an alkoxide or by activating the carbonyl donor. For instance, in a reaction with phosgene, the amine catalyst can react with the alcohol to form a more nucleophilic alkoxide, which then readily attacks the phosgene molecule. Alternatively, the catalyst can activate the phosgene itself. The choice of catalyst and its concentration must be carefully optimized to maximize the reaction rate while minimizing potential side reactions, such as the formation of carbamates.

Temperature and Pressure Parameters in Reaction Control

The control of temperature and pressure is fundamental to achieving high yields and purity in the synthesis of this compound. These parameters are interdependent and must be managed in concert with other reaction conditions.

Temperature: The reaction temperature influences the rate of reaction and the stability of the product. Higher temperatures generally lead to faster reaction rates, but they can also promote the decomposition of the chloroformate product and encourage the formation of unwanted byproducts. Therefore, an optimal temperature profile is often employed, which may involve initial cooling to control the exothermic reaction, followed by a period at a specific temperature to ensure complete conversion.

Pressure: When using gaseous reactants like phosgene, the pressure of the system is a critical variable. Maintaining an appropriate pressure ensures a sufficient concentration of the reactant in the reaction mixture. The reaction is often carried out under a slight positive pressure to prevent the ingress of atmospheric moisture, which can hydrolyze the chloroformate product.

Table 2: Typical Reaction Parameters for Alkyl Chloroformate Synthesis

| Parameter | Typical Range | Rationale |

|---|---|---|

| Temperature | -10 °C to 20 °C | To control the initial exothermic reaction and prevent product decomposition. |

Scale-Up Considerations for Laboratory to Industrial Research

Transitioning the synthesis of this compound from a laboratory scale to industrial production presents several challenges that must be addressed to ensure a safe, efficient, and economically viable process.

Key considerations include:

Heat Management: The formation of chloroformates is often a highly exothermic process. On a large scale, efficient heat removal is crucial to prevent thermal runaways and product degradation. This necessitates the use of specialized reactors with high heat transfer capabilities.

Mass Transfer: Ensuring efficient mixing of reactants, especially when dealing with gaseous reagents like phosgene, becomes more challenging in large reactors. Inadequate mass transfer can lead to localized high concentrations, resulting in side reactions and reduced yields.

Safety and Handling of Hazardous Materials: The use of toxic reagents like phosgene on an industrial scale requires stringent safety protocols, specialized equipment, and dedicated containment facilities to protect workers and the environment.

Process Control and Automation: Industrial-scale production relies on robust process control systems to monitor and regulate critical parameters such as temperature, pressure, and reactant flow rates in real-time. Automation is key to ensuring consistent product quality and operational safety.

Downstream Processing: The purification and isolation of the final product on a large scale require efficient and scalable techniques, such as distillation or extraction, to meet the required purity specifications.

The successful scale-up of this compound synthesis hinges on a thorough understanding of the reaction chemistry and kinetics, coupled with sound chemical engineering principles to address the challenges of heat and mass transfer, and process safety.

Mechanistic Investigations of 3 Methoxybutyl Chloroformate Reactivity

Nucleophilic Acyl Substitution Mechanisms

Attack by Oxygen-Centered Nucleophiles (e.g., Alcohols, Carboxylic Acids)

When 3-methoxybutyl chloroformate reacts with oxygen-centered nucleophiles like alcohols, the primary product is a carbonate ester. The reaction with an alcohol (R'OH) proceeds via a nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the chloroformate. This is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid byproduct. organic-chemistry.org The mechanism involves the formation of a tetrahedral intermediate which then collapses to expel the chloride ion, yielding the corresponding 3-methoxybutyl carbonate. ru.nl

Similarly, the reaction with carboxylic acids (R'COOH) yields a mixed anhydride (B1165640). libretexts.org The carboxylate, often generated in situ by a base, acts as the nucleophile, attacking the chloroformate's carbonyl carbon. The subsequent elimination of chloride produces the unstable mixed anhydride, which can be a useful intermediate in synthesis, for example, in peptide coupling reactions.

In solvolysis reactions, where the solvent (e.g., water, aqueous alcohols) acts as the nucleophile, the mechanism can be more complex. Depending on the solvent's ionizing power and nucleophilicity, the reaction can range from a bimolecular addition-elimination (SN2-like) pathway to a unimolecular (SN1-like) pathway involving a cationic acylium ion intermediate. nih.govresearchtrends.netmdpi.com

Attack by Nitrogen-Centered Nucleophiles (e.g., Amines, Amides)

The reaction of this compound with nitrogen-centered nucleophiles, particularly primary and secondary amines, is a fundamental method for the formation of carbamates. organic-chemistry.orgmasterorganicchemistry.com This reaction is highly efficient and is a cornerstone for the introduction of amine protecting groups in organic synthesis. organic-chemistry.org The mechanism follows the general nucleophilic acyl substitution pathway: the amine's nitrogen atom attacks the carbonyl carbon, leading to a tetrahedral intermediate. The loss of the chloride leaving group, often facilitated by a base or a second equivalent of the amine to sequester the resulting HCl, yields the stable carbamate (B1207046) product. organic-chemistry.org

The reaction with tertiary amines can also occur, leading to the formation of a quaternary ammonium (B1175870) salt. This can be an initial step in the N-dealkylation of tertiary amines, where the resulting carbamate is subsequently cleaved to yield a secondary amine.

Attack by Carbon-Centered Nucleophiles (e.g., Organocopper Reagents from Grignard Reagents)

While highly reactive organometallics like Grignard reagents typically add twice to chloroformates to produce tertiary alcohols, the use of less reactive organocopper reagents, such as Gilman reagents (lithium dialkylcuprates), allows for a more controlled reaction. chemistrysteps.commasterorganicchemistry.com Gilman reagents, prepared from the reaction of an organolithium reagent with a copper(I) halide, can selectively transfer one of their organic groups. wikipedia.orgmasterorganicchemistry.com

The reaction of this compound with a Gilman reagent (R'₂CuLi) results in the formation of a ketone (R'-CO-3-methoxybutane). This occurs via a nucleophilic acyl substitution where the organocuprate delivers a carbanion equivalent to the chloroformate's carbonyl carbon. chemistrysteps.com The reaction stops at the ketone stage because Gilman reagents are significantly less reactive towards ketones compared to the starting acyl chloride. chemistrysteps.com This method provides a valuable route for the synthesis of ketones from chloroformates. The mechanism is thought to involve oxidative addition of the chloroformate to the copper center, followed by reductive elimination. libretexts.org

Stereochemical Aspects of Chloroformate-Mediated Reactions

The stereochemical outcome of reactions involving this compound is primarily dictated by the reaction mechanism at the carbonyl carbon and any chiral centers present in the nucleophile or the alcohol-derived portion of the chloroformate.

Reactions at the Acyl Carbon: When a chiral, non-racemic nucleophile attacks the achiral carbonyl carbon of this compound, the stereocenter of the nucleophile is typically unaffected. The reaction occurs away from the chiral center, leading to the formation of a product with retention of configuration at that center.

Reactions Involving a Chiral Chloroformate: If the 3-methoxybutyl group itself contained a stereocenter (e.g., (R)- or (S)-3-methoxybutan-1-ol was used in its preparation), reactions at the remote carbonyl carbon would not affect this stereocenter.

Mechanism-Dependent Stereochemistry: In the rare case of a substitution reaction occurring at the carbon atom of the alkyl group, the stereochemistry would depend on the mechanism. A direct SN2 attack on the alkyl group would lead to inversion of configuration. edscl.in Conversely, an SN1 mechanism proceeding through a carbocation intermediate would result in racemization. A less common SNi (substitution nucleophilic internal) mechanism, which has been proposed for the decomposition of alkyl chloroformates, proceeds with retention of configuration. wikipedia.orglscollege.ac.in This involves the formation of an intimate ion pair, where the chloride attacks from the same face from which the CO₂ group departs. wikipedia.org

In asymmetric synthesis, chloroformates like isopropyl chloroformate have been used in reaction sequences to build complex chiral molecules, where control of stereochemistry is paramount. uow.edu.au

Intermediates and Transition States in Chloroformate Chemistry

The reactivity of this compound is governed by the formation of specific intermediates and transition states.

Tetrahedral Intermediate: In the most common nucleophilic acyl substitution pathway, the key intermediate is a tetrahedral species formed by the addition of the nucleophile to the carbonyl carbon. masterorganicchemistry.comyoutube.comresearchtrends.net This intermediate is typically short-lived and collapses by expelling the chloride leaving group to restore the carbonyl double bond. libretexts.orgyoutube.com The existence and stability of this intermediate are crucial to the reaction's progress.

Transition States: The reaction proceeds through one or more transition states. For a bimolecular addition-elimination reaction, there is a transition state leading to the tetrahedral intermediate and another leading from it to the products. Computational studies on simpler alkyl chloroformates, using methods like Density Functional Theory (DFT), have been employed to calculate the structures and energies of these transition states. researchgate.netresearchgate.net In solvolysis reactions, the transition state can vary from "tight" and associative (SN2-like) to "loose" and cationic (SN1-like), depending on the substrate and solvent. nih.gov For gas-phase eliminations, cyclic transition states (e.g., four- or six-membered) have been proposed. researchgate.net

Acylium Ion Intermediate: In highly ionizing, non-nucleophilic solvents, the reaction can proceed through a unimolecular SN1-type mechanism. researchtrends.net This involves the formation of a discrete acylium ion (R-O-C=O)⁺ as an intermediate, which is then rapidly captured by a nucleophile.

Role in Protecting Group Derivatization and Cleavage Strategies

This compound is a reagent used to introduce the "3-methoxybutoxycarbonyl" group onto nucleophilic functional groups, most notably amines, to serve as a protecting group.

Derivatization: The protection of an amine involves reacting it with this compound, usually in the presence of a base, to form a stable and less reactive carbamate. organic-chemistry.orgorganic-chemistry.org This transformation is crucial in multi-step syntheses as it masks the nucleophilicity and basicity of the amino group, preventing it from participating in undesired side reactions. labinsights.nl The resulting carbamate is generally stable to a range of reaction conditions. masterorganicchemistry.com

Cleavage Strategies: The utility of a protecting group lies in its ability to be removed selectively under mild conditions when its protection is no longer needed. organic-chemistry.org The cleavage of the 3-methoxybutyl carbamate would regenerate the original amine. General methods for cleaving simple alkyl carbamates include:

Acidic Hydrolysis: Treatment with strong acids can cleave the carbamate. Studies on simple alkyl carbamates in superacid media show that cleavage occurs at the alkyl-oxygen bond, proceeding through the formation of a protonated carbamic acid and a corresponding alkylcarbonium ion. acs.orgnih.gov

Basic Hydrolysis: Strong basic conditions, such as heating with aqueous or alcoholic alkali, can also effect cleavage, although this can be harsh.

Nucleophilic Cleavage: Certain nucleophiles can be used for deprotection. For instance, methods using 2-mercaptoethanol (B42355) with a base or tetra-n-butylammonium fluoride (B91410) (TBAF) have been developed for the cleavage of various carbamates. organic-chemistry.orgorganic-chemistry.org The effectiveness of these methods can depend on the specific carbamate structure. organic-chemistry.org

The choice of cleavage condition allows for strategic deprotection in the presence of other sensitive functional groups.

Synthetic Utility and Applications of 3 Methoxybutyl Chloroformate As a Reagent

Esterification Reactions for Carboxylic Acid Derivatization

3-Methoxybutyl chloroformate serves as a reagent in the esterification of carboxylic acids. This process generally involves the reaction of the chloroformate with a carboxylic acid to form a mixed anhydride (B1165640). This activated intermediate is then susceptible to nucleophilic attack by an alcohol, leading to the formation of the corresponding ester. This method is a valuable tool for creating ester derivatives of carboxylic acids, which can be useful for purification, characterization, or to modify the properties of the parent molecule. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org

A common application of chloroformates in this context is for derivatization prior to analysis by gas chromatography/mass spectrometry (GC/MS). The conversion of polar carboxylic acids into their less polar and more volatile ester derivatives enhances their compatibility with GC analysis. wikipedia.org

Table 1: General Reaction Scheme for Esterification using this compound

| Reactant 1 | Reactant 2 | Product | Byproduct |

| This compound | Carboxylic Acid (R-COOH) | Mixed Anhydride | Hydrochloric Acid (HCl) |

| Mixed Anhydride | Alcohol (R'-OH) | 3-Methoxybutyl Ester (R-COOR') | 3-Methoxybutanol |

Acylation of Alcohols and Phenols

Similar to its role in esterification, this compound is utilized for the acylation of alcohols and phenols. In these reactions, the chloroformate acts as an acylating agent, introducing the 3-methoxybutoxycarbonyl group to the hydroxyl moiety of the alcohol or phenol (B47542). This results in the formation of a carbonate ester. wikipedia.org The reaction proceeds via nucleophilic attack of the alcohol or phenol on the carbonyl carbon of the chloroformate, with the displacement of the chloride ion. A base is typically added to scavenge the HCl generated during the reaction. wikipedia.org This transformation is useful for protecting hydroxyl groups during multi-step syntheses or for modifying the biological activity of the parent alcohol or phenol.

Formation of Carbamates and Urethanes

This compound is a key reagent in the synthesis of carbamates and urethanes. The reaction involves the treatment of an amine with this compound. wikipedia.org The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate and displacing the chloride. This process, often conducted in the presence of a base to neutralize the resulting HCl, yields a carbamate (B1207046) (also known as a urethane). wikipedia.org Carbamates are important functional groups in many biologically active molecules and polymers. The 3-methoxybutyl group can serve as a protecting group for amines, which can be later removed under specific conditions.

Synthesis of Carbonate Esters

The reaction of this compound with alcohols or phenols directly leads to the formation of carbonate esters. wikipedia.org This reaction is a straightforward method for introducing a carbonate functional group into a molecule. The general mechanism involves the nucleophilic attack of the alcohol or phenol on the chloroformate, resulting in the displacement of the chloride ion and the formation of the corresponding 3-methoxybutyl carbonate ester. wikipedia.org These carbonate esters can be valuable intermediates in organic synthesis or possess useful properties in their own right. For instance, carbonate esters are used in the formulation of electrolytes for batteries. arabjchem.org

Ring-Opening Reactions and Re-engineering of Complex Scaffolds (e.g., Indole (B1671886) Alkaloids)

A significant application of chloroformates, including by extension this compound, is in the ring-opening reactions of complex molecules, particularly indole alkaloids. rsc.orgresearchgate.net This strategy, often referred to as ring distortion, allows for the rapid generation of novel and structurally diverse molecular scaffolds from readily available natural products. rsc.orgresearchgate.net The reaction of an indole alkaloid with a chloroformate, such as this compound, in the presence of a nucleophile (like an alcohol or thiol), can lead to the cleavage of specific rings within the alkaloid's structure. rsc.org This process can dramatically alter the three-dimensional architecture of the parent molecule, potentially leading to new biological activities. rsc.orgresearchgate.net For example, the reaction of yohimbine (B192690) and reserpine (B192253) with various chloroformates has been shown to produce diastereomeric ring-cleaved products in moderate to excellent yields. rsc.org This approach provides a powerful tool for exploring new chemical space and developing novel therapeutic agents. rsc.org

Integration into Tandem and One-Pot Synthetic Procedures

This compound and similar reagents are well-suited for integration into tandem and one-pot synthetic procedures. rsc.orgnih.gov These processes, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.gov For instance, a reaction sequence could involve an initial chloroformate-mediated reaction, such as an acylation or carbamate formation, followed by a subsequent transformation in the same pot. The ability of chloroformates to react under mild conditions makes them compatible with a variety of other reaction types that can be combined in a tandem or one-pot fashion. organic-chemistry.orgnih.govgla.ac.uk

Role as an Intermediate in the Synthesis of Complex Organic Molecules

Beyond its direct use as a reagent, this compound can also serve as a key intermediate in the synthesis of more complex organic molecules. google.com For example, it can be used to introduce the 3-methoxybutoxycarbonyl protecting group, which can be carried through several synthetic steps before its removal to unmask a reactive functional group at a later stage. The properties of the 3-methoxybutyl group can influence the solubility and reactivity of the intermediate, facilitating subsequent transformations. Its application as an intermediate is crucial in multi-step total synthesis where precise control over functional group reactivity is paramount.

Precursor to Biologically Relevant Scaffolds (Focus on synthetic methodology, not biological activity itself)

In the field of medicinal chemistry, the construction of molecular scaffolds that can be readily modified is of paramount importance. This compound serves as a key reagent in the synthesis of such scaffolds, primarily through the formation of carbamates. Carbamates (N-acyl derivatives of amines or O-acyl derivatives of phenols) are a cornerstone in drug design and are present in numerous biologically active compounds. organic-chemistry.orgmit.edu

The synthetic methodology to produce these scaffolds involves the reaction of this compound with a suitable nucleophile, typically an amine or a phenol, in the presence of a base to neutralize the hydrochloric acid byproduct. This straightforward acylation reaction attaches the 3-methoxybutoxycarbonyl group to the nucleophilic atom, forming a stable carbamate linkage.

The reaction with an amine (R-NH₂) yields an N-substituted carbamate. This method is analogous to well-established procedures for creating various carbamate derivatives, which are valuable intermediates in organic synthesis. mit.edu Similarly, reaction with a phenol (Ar-OH) in a Schotten-Baumann-type reaction yields an O-aryl carbamate. doubtnut.com These O-aryl carbamates are significant structural motifs and have been synthesized through various one-pot procedures that highlight the versatility of chloroformate reagents. organic-chemistry.org

The table below illustrates the general synthetic transformations using this compound to produce carbamate-based scaffolds.

| Reactant Type | General Structure | Product Scaffold | General Reaction Scheme |

| Primary/Secondary Amine | R¹R²NH | N-(3-Methoxybutoxycarbonyl) amine | R¹R²NH + ClCO₂(CH₂)₃OCH₃ → R¹R²NCO₂(CH₂)₃OCH₃ + HCl |

| Phenol | Ar-OH | O-(3-Methoxybutoxycarbonyl) phenol | Ar-OH + ClCO₂(CH₂)₃OCH₃ → Ar-OCO₂(CH₂)₃OCH₃ + HCl |

This table demonstrates the fundamental reactions for scaffold synthesis using this compound. R¹, R² = H, alkyl, aryl; Ar = aryl group.

Building Block for Polymer Precursors (e.g., polycarbonates, polyurethanes)

The reactivity of this compound also makes it a valuable component in the synthesis of monomers and precursors for polymers like polycarbonates and polyurethanes. wuyangstock.comsdylhgtrade.commade-in-china.com

Polycarbonates: Polycarbonates are polymers characterized by carbonate groups (-O-(C=O)-O-) in their backbone. While modern industrial production of polycarbonates often favors transesterification methods to avoid toxic reagents like phosgene (B1210022), the use of chloroformate esters remains a fundamental synthetic route to the necessary carbonate monomers. arabjchem.org

This compound can be reacted with diols (e.g., bisphenols) to form bis(carbonate) monomers. For instance, reacting two equivalents of this compound with a diol (HO-R-OH) would yield a monomer with terminal 3-methoxybutyl carbonate groups. More commonly, it could be used to create a mixed carbonate by reacting with a diol that is then polymerized. This approach allows for the incorporation of the flexible and polar 3-methoxybutyl side chain into the final polymer structure, potentially modifying its physical properties.

Polyurethanes: Polyurethanes are polymers containing urethane (B1682113) (carbamate) linkages (-NH-(C=O)-O-). wuyangstock.com The synthesis of polyurethanes traditionally involves the reaction of diisocyanates with polyols. This compound can be used to synthesize specialized monomers for polyurethane production. By reacting with compounds containing both an amine and a hydroxyl group (amino alcohols), or with diamines, it can be used to form carbamate-containing diols or other intermediates that are then incorporated into the polyurethane chain during polymerization. This allows for precise control over the structure of the resulting polymer.

The table below summarizes the role of this compound in creating precursors for these polymer classes.

| Polymer Class | Reactant Type | Precursor Structure Formed | Role in Polymerization |

| Polycarbonates | Diol (HO-R-OH) | Bis(carbonate) Monomer | Undergoes polycondensation to form the polycarbonate chain. arabjchem.org |

| Polyurethanes | Diamine (H₂N-R-NH₂) | Bis(carbamate) Linkages | Creates urethane-like precursors that can be further functionalized or polymerized. wuyangstock.com |

| Polyurethanes | Amino alcohol (HO-R-NH₂) | Carbamate-diol Monomer | Acts as a chain extender or functional diol in polyurethane synthesis. |

This table outlines the application of this compound in synthesizing monomers for polymerization.

Advanced Analytical Techniques in the Study of 3 Methoxybutyl Chloroformate and Its Derivatives

Spectroscopic Methodologies for Reaction Monitoring and Structural Analysis in Synthetic Research

Spectroscopy provides a powerful, non-destructive means to probe the molecular structure of 3-Methoxybutyl chloroformate and its reaction products. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information essential for comprehensive analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the unambiguous structural elucidation of organic molecules. For this compound and its derivatives, both ¹H and ¹³C NMR provide critical information regarding the carbon skeleton and the position of various functional groups.

In the analysis of the parent compound, this compound, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. Based on analogous structures like 3-methoxybutyl acetate, a predictable pattern of resonances can be anticipated. chemicalbook.com The protons on the carbon adjacent to the chloroformate group (C1) would appear as a triplet, while the methoxy (B1213986) group protons would be a sharp singlet. The other methylene (B1212753) and methine protons would present more complex splitting patterns due to spin-spin coupling. chemicalbook.com The integration of these signals confirms the ratio of protons in the molecule.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The carbonyl carbon of the chloroformate group is particularly diagnostic, appearing at a characteristic downfield chemical shift.

In synthetic research, NMR is invaluable for monitoring the progress of reactions involving this compound. For instance, when it is used as a derivatizing agent to protect an alcohol or amine, the disappearance of the starting material's signals and the appearance of new signals corresponding to the formed carbonate or carbamate (B1207046) can be tracked over time. The change in chemical shifts of protons and carbons near the reaction site provides direct evidence of the chemical transformation. google.comallfordrugs.com Furthermore, advanced NMR techniques can aid in conformational analysis of the resulting, often complex, molecules. ru.nl

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted data based on analysis of structurally similar compounds like 3-Methoxybutyl acetate. chemicalbook.comchemicalbook.com

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ (on ether) | ~3.3 | Singlet (s) |

| -CH (on ether) | ~3.4 | Multiplet (m) |

| -CH₂- (C2) | ~1.8 | Multiplet (m) |

| -CH₂- (C1, adjacent to -OCOOCl) | ~4.4 | Triplet (t) |

Infrared (IR) spectroscopy is a rapid and effective technique for identifying functional groups present in a molecule. In the context of this compound, IR analysis is primarily used to confirm the presence of the key chloroformate group (-O-C(=O)-Cl).

The most prominent and diagnostic absorption band for a chloroformate is the strong carbonyl (C=O) stretching vibration. This peak typically appears at a high wavenumber, generally in the range of 1775-1820 cm⁻¹, which helps to distinguish it from the carbonyl stretch of standard esters (around 1735-1750 cm⁻¹) and carbonates (around 1740-1780 cm⁻¹). spectroscopyonline.com The exact position can be influenced by the electronegativity of the adjacent atoms. Another key feature is the C-O stretching vibration, which for carbonates and related structures appears in the 1200-1280 cm⁻¹ region. spectroscopyonline.comnist.gov

During a chemical reaction, such as the derivatization of an alcohol, IR spectroscopy serves as a convenient monitoring tool. The reaction's progress can be followed by observing the disappearance of the characteristic O-H stretching band (a broad peak around 3200-3600 cm⁻¹) of the starting alcohol and the persistence or slight shift of the strong chloroformate C=O stretch as it is converted to a carbonate C=O stretch. arabjchem.org

Table 2: Characteristic Infrared Absorption Frequencies for Chloroformates Data based on general spectroscopic principles and analysis of similar compounds. spectroscopyonline.comnist.gov

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | 1775 - 1820 | Strong |

| C-O | Stretch | 1200 - 1280 | Strong |

Mass Spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound and its derivatives. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for identifying products in a complex mixture and helping to elucidate reaction mechanisms. nih.govnih.gov

In the study of this compound, MS is crucial for confirming the identity of derivatives formed in reactions. For example, when this compound reacts with an analyte (e.g., an amino acid or a phenol), the resulting product can be analyzed by MS. The mass spectrum will show a molecular ion peak (or a related peak like [M+H]⁺) corresponding to the expected molecular weight of the newly formed 3-methoxybutyl carbonate or carbamate derivative. core.ac.uk

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions are characteristic of the molecule's structure. For instance, the loss of specific neutral fragments or the presence of ions corresponding to the 3-methoxybutyl group can be used to piece together the structure of the parent molecule. This fragmentation data is essential for distinguishing between isomers and confirming that the derivatization occurred at the intended site on the analyte.

Application of Infrared (IR) Spectroscopy

Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a reactive compound like this compound, these methods are essential for assessing its purity and for monitoring the complex mixtures that result from its synthetic applications.

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. However, many compounds of biological and pharmaceutical interest, such as amino acids, organic acids, and certain alcohols, are polar and non-volatile, making them unsuitable for direct GC analysis. researchgate.netcolostate.edu This is where this compound finds a primary application: as a derivatizing agent.

The process of derivatization converts these polar, non-volatile analytes into less polar, more volatile derivatives that are amenable to GC separation and detection. asianpubs.org Alkyl chloroformates, including this compound, are effective for this purpose because they react rapidly and quantitatively with active hydrogen atoms in functional groups like hydroxyls (-OH), amines (-NH₂), and thiols (-SH). nih.govresearchgate.net This reaction, often completed in under a minute at room temperature, replaces the active hydrogen with a 3-methoxybutoxycarbonyl group, thus masking the polar site and increasing the molecule's volatility. nih.gov The resulting derivatives can then be easily separated on a GC column and quantified. jfda-online.com

To ensure that the derivatization reaction is reliable, reproducible, and provides the maximum yield of the desired product, the reaction protocol must be carefully optimized. Key parameters include the choice of solvent, catalyst, temperature, and the relative amounts of the reagents. mdpi.com

A common and critical component in chloroformate derivatizations is the use of a base, such as pyridine (B92270) . The reaction between a chloroformate and an alcohol or amine liberates hydrochloric acid (HCl). Pyridine acts as a base to neutralize this acidic byproduct, driving the reaction equilibrium towards the product side and preventing potential acid-catalyzed degradation of the reactants or products. researchgate.netmdpi.com

The choice of alcohol (e.g., methanol, ethanol) in the reaction medium is also significant. While the derivatization can occur in an aqueous-organic mixture, the presence of an alcohol can influence the reaction environment and, in some cases, participate in the reaction. nih.govmdpi.com

Systematic optimization of these variables is often achieved using statistical methods like a Design of Experiments (DoE). For example, a Box–Behnken Design (BBD) can be employed to investigate the effects of multiple variables simultaneously. A study optimizing the derivatization of gallic acid with ethyl chloroformate systematically varied the volumes of chloroformate, pyridine, and ethanol. mdpi.com This approach not only identified the optimal quantities of each reagent for maximum derivative yield but also revealed the complex interactions between them. mdpi.com Such a rigorous optimization ensures the analytical method is robust and accurate for quantitative analysis.

Table 3: Example of a Box-Behnken Design for Derivatization Optimization Based on the methodology for optimizing ethyl chloroformate derivatization. mdpi.com

| Variable | Low Level (-1) | Center Level (0) | High Level (+1) |

|---|---|---|---|

| Chloroformate Volume (µL) | 50 | 100 | 150 |

| Pyridine Volume (µL) | 25 | 50 | 75 |

Gas Chromatography (GC) Applications in Derivatization Strategies

Comparison with Other Derivatization Reagents

In the realm of derivatization for GC-MS analysis, various reagents are available, each with its own set of advantages and disadvantages. Alkyl chloroformates, including this compound, are known for their rapid and robust derivatization reactions, often occurring instantaneously in aqueous environments. researchgate.net This is a significant advantage over other common derivatization methods like silylation, which typically require anhydrous conditions and may involve heating for extended periods. researchgate.net

For instance, silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are widely used but are sensitive to moisture, which can lead to poor reaction yields and instability of the derivatives. sigmaaldrich.com In contrast, the derivatization with alkyl chloroformates can often be integrated into the sample preparation procedure with minimal time and cost. researchgate.net

Fluorinated anhydrides like heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) are popular for the analysis of amines and amphetamines. nih.gov A comparative study of these three reagents for the analysis of amphetamine-related drugs found that PFPA provided the best sensitivity. nih.gov While effective, these methods can sometimes lead to issues like racemization during derivatization, which can be problematic for chiral analysis. nih.gov Methyl chloroformate, another alkyl chloroformate, has been shown to avoid racemization in the analysis of amino acid enantiomers when the reaction is performed at a neutral pH. nih.gov

The choice of derivatization reagent ultimately depends on the specific analyte, the matrix, and the analytical goals. The table below provides a comparative overview of different derivatization reagent types.

| Reagent Type | Advantages | Disadvantages | Common Analytes |

|---|---|---|---|

| Alkyl Chloroformates | Rapid reaction, often in aqueous media; cost-effective. researchgate.net | Can be highly reactive; potential for side reactions. | Amino acids, organic acids, phenols. researchgate.net |

| Silylation Reagents | Universal and effective for a wide range of compounds. researchgate.net | Requires anhydrous conditions; derivatives can be moisture-sensitive. sigmaaldrich.com | Alcohols, phenols, amines, amino acids. sigmaaldrich.comjfda-online.com |

| Fluorinated Anhydrides | Enhance detectability for electron capture detection (ECD); form stable derivatives. nih.govjfda-online.com | Can cause racemization; may require heating. nih.gov | Amphetamines, cathinones, alcohols, phenols. nih.gov |

Solid-Phase Microextraction (SPME) Coupled GC-MS

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single step. d-nb.infochromatographyonline.com When coupled with GC-MS, it provides a powerful tool for the analysis of volatile and semi-volatile organic compounds. chromatographyonline.com The process involves exposing a fused-silica fiber coated with a polymeric stationary phase to the sample (either directly or in the headspace). d-nb.infochromatographyonline.com The analytes adsorb to the fiber, which is then transferred to the GC injector for thermal desorption and analysis. d-nb.infochromatographyonline.com

This technique has been successfully applied to the analysis of various compounds after derivatization. For example, a method for the determination of benzoylecgonine (B1201016) in urine involved aqueous phase derivatization with hexylchloroformate followed by SPME-GC-MS. nih.gov This approach offered a simplified alternative to traditional solid-phase extraction (SPE) with good linearity, precision, and a low detection limit. nih.gov

The choice of SPME fiber coating is critical for optimizing the extraction efficiency. merckmillipore.com Common fiber coatings include polydimethylsiloxane (B3030410) (PDMS), polyacrylate (PA), and mixed phases like Carboxen-polydimethylsiloxane (CAR/PDMS). d-nb.infomerckmillipore.com The selection depends on the polarity and volatility of the target analytes. For instance, in the analysis of phenols and nitrophenols, a polyacrylate fiber was found to be most effective. merckmillipore.com

The coupling of SPME with GC-MS offers several advantages, including reduced sample volume, minimal solvent usage, and improved detection limits. d-nb.infochromatographyonline.com It has been widely used for the analysis of compounds in environmental, biological, and food samples. d-nb.infochromatographyonline.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of non-volatile or thermally labile compounds that are not amenable to GC analysis. sigmaaldrich.com For compounds that lack a strong chromophore or fluorophore for UV or fluorescence detection, derivatization is employed to enhance their detectability. researchgate.net

Derivatization in HPLC can be performed either pre-column or post-column. researchgate.net Pre-column derivatization involves chemically modifying the analyte before it is injected into the HPLC system. A variety of reagents are available for this purpose, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with primary and secondary amines to yield highly fluorescent derivatives. researchgate.net This approach has been successfully used for the analysis of various amines, including in wastewater and for determining the enantiomeric purity of L-carnitine. researchgate.netnih.gov

The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase composition, and detector. bas.bg Reversed-phase HPLC is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. bas.bg The choice of column, such as an octadecyl (C18) column, and the mobile phase components are critical for achieving the desired separation. nih.gov For instance, a method for the analysis of 3-aminobutanol chiral purity utilized a derivatization with (R)-alpha-methyl-2-naphthyl acetyl chloride followed by reversed-phase HPLC with UV detection. google.com

The table below summarizes some common derivatization reagents used in HPLC.

| Reagent | Target Functional Group | Detection Method |

|---|---|---|

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines. researchgate.net | Fluorescence. researchgate.net |

| o-phthalaldehyde (OPA) | Primary amines. google.com | Fluorescence. google.com |

| Benzoyl chloride | Amines, phenols. researchgate.net | UV-Visible. researchgate.net |

| Phenyl isocyanate | Alcohols, amines. researchgate.net | UV-Visible. researchgate.net |

X-ray Crystallography for Crystalline Derivative Structure Elucidation (if applicable)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. While its application is contingent on the ability to grow single crystals of suitable quality, it provides precise information on bond lengths, bond angles, and stereochemistry.

In the context of derivatized compounds, X-ray crystallography can be used to confirm the absolute configuration of chiral molecules. For example, the absolute configuration of erythro-5-methylmethadone was determined by X-ray crystallographic analysis of its perchlorate (B79767) salt. nih.gov This information is crucial in structure-activity relationship studies, where the biological activity of enantiomers can differ significantly. nih.gov

Theoretical and Computational Studies of 3 Methoxybutyl Chloroformate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of molecules like 3-methoxybutyl chloroformate. By modeling the molecule, insights into its geometry, charge distribution, and orbital energies can be obtained.

For this compound, the molecular geometry would be optimized to find the lowest energy conformation. The presence of the flexible methoxybutyl group allows for several possible conformers. The bonding within the chloroformate group is of particular interest. The carbonyl (C=O) bond will exhibit significant double-bond character, while the C-O and C-Cl bonds will be single bonds.

Natural Bond Orbital (NBO) analysis can provide a detailed picture of the charge distribution. The carbonyl carbon is expected to carry a partial positive charge, making it an electrophilic center susceptible to nucleophilic attack. The carbonyl oxygen and the chlorine atom will, in turn, have partial negative charges. This charge distribution is a key determinant of the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers further insights into reactivity. The LUMO is anticipated to be localized primarily on the carbonyl carbon, indicating that this is the site of nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound (Modeled Data) This data is modeled based on typical values for similar alkyl chloroformates calculated using DFT at the B3LYP/6-311+G(d,p) level of theory.

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| Partial Charge on Carbonyl Carbon | +0.70 to +0.80 e | Confirms the electrophilic nature of the carbonyl carbon. |

| Partial Charge on Carbonyl Oxygen | -0.50 to -0.60 e | Highlights the nucleophilic character of the carbonyl oxygen. |

| Partial Charge on Chlorine Atom | -0.15 to -0.25 e | Indicates the potential for the chloride ion to act as a leaving group. |

| HOMO Energy | ~ -11.0 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ 1.5 eV | Relates to the molecule's ability to accept electrons; the primary site for nucleophilic attack. |

| HOMO-LUMO Gap | ~ 12.5 eV | A large gap suggests relatively high kinetic stability under standard conditions. |

Molecular Dynamics Simulations of Reactivity and Conformation

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape and reactivity of this compound in different environments, such as in various solvents. While specific MD studies on this molecule are not available, the principles can be readily applied.

An MD simulation would reveal the accessible conformations of the 3-methoxybutyl chain and how these conformations influence the reactivity of the chloroformate group. The flexibility of the alkyl chain could lead to conformations that either sterically hinder or expose the electrophilic carbonyl carbon to nucleophilic attack. The methoxy (B1213986) group might also participate in intramolecular interactions, potentially influencing the conformational preferences.

In a solvent, MD simulations can model the solvation shell around the molecule. The arrangement of solvent molecules can significantly impact reactivity, especially in solvolysis reactions. For instance, in protic solvents like water or alcohols, solvent molecules can form hydrogen bonds with the carbonyl oxygen, polarizing the C=O bond and increasing the electrophilicity of the carbon atom. These explicit solvent interactions are crucial for accurately modeling reaction dynamics.

MD simulations can also be used to study the initial stages of a chemical reaction, such as the approach of a nucleophile to the chloroformate. By observing the trajectories of the interacting molecules, researchers can gain insights into the preferred pathways of interaction and the role of solvent in mediating the reaction.

Prediction of Reaction Pathways, Energy Barriers, and Selectivity

Theoretical calculations are powerful tools for predicting the most likely pathways for chemical reactions, the energy barriers associated with these pathways, and the selectivity of the reactions. For this compound, a primary reaction of interest is solvolysis, where the molecule reacts with a solvent such as water or an alcohol.

Studies on other alkyl chloroformates have shown that they can react through different mechanisms, including a concerted (SN2-like) pathway or a stepwise addition-elimination pathway. tandfonline.com In the addition-elimination mechanism, the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, which then eliminates the chloride ion and, in some cases, carbon dioxide.

DFT calculations can be used to map the potential energy surface for these reaction pathways. By locating the transition states and intermediates, the activation energy (energy barrier) for each step can be calculated. The pathway with the lowest activation energy will be the most favorable. For many chloroformates, the addition-elimination mechanism is favored in most solvents. mdpi.com

The nature of the solvent can influence the reaction mechanism. In highly ionizing, non-nucleophilic solvents, a mechanism with more SN1 character, involving the formation of an acylium ion intermediate, might become competitive. mdpi.com

Table 2: Predicted Energy Barriers for the Solvolysis of this compound in Ethanol (Modeled Data) This data is modeled based on DFT calculations for similar alkyl chloroformates.

| Reaction Step | Predicted Activation Energy (kcal/mol) | Description |

| Nucleophilic Attack by Ethanol | 15 - 20 | Formation of the tetrahedral intermediate. This is often the rate-determining step. |

| Chloride Elimination | 5 - 10 | Collapse of the tetrahedral intermediate to form the final products and a chloride ion. |

Structure-Reactivity Relationship Modeling in Chloroformate Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. While no specific QSAR models for this compound are published, the principles can be applied to a series of chloroformate derivatives to understand how structural modifications affect their reactivity.

For a series of alkyl chloroformates, a QSAR model could be developed to predict their solvolysis rate constants based on various molecular descriptors. These descriptors can be calculated using computational chemistry and can include:

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es).

Topological descriptors: Indices that describe the connectivity of the atoms in the molecule.

By performing a multiple linear regression or other machine learning analysis, a mathematical equation can be derived that relates these descriptors to the observed reactivity. For example, it is generally observed that increasing the steric bulk of the alkyl group in a chloroformate decreases the rate of solvolysis due to increased steric hindrance around the carbonyl carbon. The electronic effect of the methoxy group in this compound, being an electron-withdrawing group via induction, would be expected to slightly increase the electrophilicity of the carbonyl carbon compared to an unsubstituted butyl chloroformate.

The Grunwald-Winstein equation is a well-established linear free-energy relationship used to correlate the solvolysis rates of substrates. mdpi.com For chloroformates, this equation takes the form:

log(k/k₀) = lNT + mYCl

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the substrate to the solvent nucleophilicity (NT).

m is the sensitivity of the substrate to the solvent ionizing power (YCl).

For alkyl chloroformates undergoing an addition-elimination mechanism, typical l values are around 1.0-1.7 and m values are around 0.3-0.6. mdpi.com For this compound, the values would be expected to fall within this range, confirming a bimolecular reaction mechanism with significant nucleophilic participation from the solvent.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of chloroformates often involves hazardous reagents like phosgene (B1210022). iupac.org Consequently, a significant research thrust is the development of greener synthetic pathways that are inherently safer and more environmentally friendly.

Key research areas include:

Phosgene-Free Synthesis: A primary goal is to eliminate the use of phosgene gas. iupac.org Alternative methods, such as those using triphosgene (B27547), a solid and safer phosgene substitute, are being explored. iupac.orggoogle.com Research into novel, non-phosgene routes, for instance, using carbon monoxide and chlorine with a palladium catalyst, presents a promising avenue for producing alkyl chloroformates with high selectivity and yield. oup.comoup.com Another innovative approach involves the photochemical synthesis of chloroformates from chloroform (B151607), which allows for in-situ generation and consumption, minimizing risks. kobe-u.ac.jp

Atom Economy and Waste Reduction: Future syntheses will be designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. iupac.org For example, methods that generate only benign byproducts like sodium chloride are highly desirable. tandfonline.comresearchgate.net

Alternative Solvents and Catalysts: The use of hazardous solvents is a major environmental concern. Research is underway to identify and utilize greener solvents. Additionally, the development of recoverable catalysts, such as poly(ethylene glycol) (PEG)-based phase-transfer catalysts, can significantly reduce waste and improve the environmental profile of the synthesis. tandfonline.comresearchgate.net

A comparison of different synthetic strategies for chloroformates highlights the push towards more sustainable options:

| Synthetic Route | Key Features | Environmental Considerations |

| Traditional Phosgene Route | High reactivity and yield. | Use of highly toxic phosgene gas. iupac.org |

| Triphosgene-Based Synthesis | Safer, solid phosgene substitute. iupac.orggoogle.com | Still generates phosgene in situ. kobe-u.ac.jp |

| Palladium-Catalyzed Carbonylation | Phosgene-free, high selectivity. oup.comoup.com | Requires a precious metal catalyst. |

| Photochemical Synthesis | In-situ generation from chloroform. kobe-u.ac.jp | Requires specialized photochemical reactors. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity in Chloroformate Reactions

Catalysts are pivotal in controlling the speed and outcome of chemical reactions. For 3-Methoxybutyl chloroformate, the discovery of new catalytic systems is essential for improving reaction efficiency and achieving desired chemical transformations.

Future research in this area will focus on:

Lewis Base Catalysis: Lewis bases have been shown to be effective catalysts in reactions involving chloroformates. d-nb.info For instance, 4-dimethylaminopyridine (B28879) (DMAP) can enhance the electrophilicity of cholesteryl chloroformate, significantly reducing reaction times and improving yields in the synthesis of carbamate (B1207046) derivatives. orientjchem.org The exploration of other Lewis bases, such as formamides and cyclopropenones, could lead to even more efficient and selective transformations. d-nb.info

Transition Metal Catalysis: Palladium-based catalysts have demonstrated utility in the cross-coupling reactions of chloroformates with various organic partners, enabling the formation of esters and amides. researchgate.net Nickel-catalyzed reactions are also emerging as a powerful tool for C-C bond formation using chloroformates as a carbonyl source. rsc.orgnih.gov Future work will likely involve the design of more active and robust transition metal catalysts for a broader range of applications.

Enzyme-Mediated Reactions: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. While not yet widely applied to chloroformate chemistry, the development of enzymes capable of mediating reactions with this compound could open up new avenues for the synthesis of complex, chiral molecules.

The table below summarizes some of the catalytic systems being investigated for chloroformate reactions:

| Catalyst Type | Example | Application | Potential Advantages |

| Lewis Base | 4-dimethylaminopyridine (DMAP) | Carbamate synthesis | Increased reaction rate and yield. orientjchem.org |

| Transition Metal | Palladium(II) acetate | Cross-coupling reactions | Mild reaction conditions, good functional group tolerance. researchgate.net |

| Transition Metal | Nickel(II) bromide | Reductive carbonylation | Synthesis of ketones from alkyl iodides. rsc.org |

Integration of Chloroformate Chemistry into Continuous Flow and Microreactor Technologies

Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. beilstein-journals.orgresearchgate.net The integration of this compound chemistry into these platforms is a key area of future development.

The benefits of this integration include:

Enhanced Safety: Reactions involving highly reactive or hazardous substances, such as those used in chloroformate synthesis, can be performed more safely in microreactors due to the small reaction volumes and excellent temperature control. beilstein-journals.orgdatapdf.com This is particularly relevant for reactions that are highly exothermic. datapdf.com

Improved Yield and Selectivity: The precise control over reaction parameters (temperature, residence time, stoichiometry) afforded by flow systems can lead to higher yields and selectivities compared to batch reactions. dokumen.pub

Scalability: Flow chemistry allows for seamless scaling from laboratory-scale synthesis to industrial production by simply running the system for longer periods or by using multiple reactors in parallel. researchgate.net

A patent for the continuous flow synthesis of n-butyl chloroformate using a microchannel reactor highlights the industrial interest in this technology. google.com Future research will focus on adapting and optimizing these systems for the synthesis and reactions of this compound and other specialized chloroformates. google.comgoogle.com

Computational Design and Discovery of New Chloroformate-Mediated Transformations

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. By modeling reaction mechanisms and predicting the properties of new molecules, researchers can accelerate the discovery and optimization of chemical transformations.

For this compound, computational approaches can be used to:

Elucidate Reaction Mechanisms: Density functional theory (DFT) calculations can provide detailed insights into the pathways of chloroformate reactions, helping to explain observed reactivity and selectivity. mdpi.com For example, computational studies have been used to understand the hydrolysis of chloroformates and the role of solvent effects. nih.gov

Predict Reactivity: Theoretical calculations can be employed to predict the reactivity of this compound with different nucleophiles, guiding the design of new synthetic methods.

Design Novel Catalysts: Computational screening can be used to identify promising new catalysts for chloroformate-mediated transformations, reducing the need for extensive experimental work.

Recent computational studies on the palladium-catalyzed synthesis of carbamates from chloroformates have demonstrated the power of these methods to elucidate complex reaction pathways and confirm the role of the catalyst. mdpi.com

Expanding the Scope of Chloroformate-Mediated Derivatization in Analytical Chemistry Research

Derivatization is a common strategy in analytical chemistry to improve the detectability and chromatographic behavior of analytes. Chloroformates are versatile derivatizing agents, particularly for compounds containing hydroxyl and amino groups. acs.orgnih.govasianpubs.orgresearchgate.net

Future research in this area will likely involve:

Development of New Derivatization Reagents: While reagents like ethyl chloroformate and pentafluorobenzyl chloroformate are well-established, there is potential to develop new chloroformate-based reagents, such as this compound, with tailored properties for specific analytical challenges. acs.orgnih.gov